

# Isorhamnetin 3-O-robinobioside: Application Notes for Therapeutic Agent Development

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## Compound of Interest

Compound Name: *isorhamnetin 3-O-robinobioside*

Cat. No.: *B150270*

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## Introduction

**Isorhamnetin 3-O-robinobioside** is a flavonoid glycoside found in various medicinal plants, such as those from the Nitraria and Gomphrena genera.[1][2] As a member of the flavonoid family, this compound is being investigated for its therapeutic potential, which is attributed to its antioxidant, anti-inflammatory, and cytotoxic properties. Structurally, it consists of the flavonol isorhamnetin (a 3'-O-methylated derivative of quercetin) linked to a robinobiose sugar moiety. This glycosidic form influences its bioavailability and pharmacological activity. These notes provide a summary of its biological activities, quantitative data, and detailed protocols for its investigation as a potential therapeutic agent.

## Therapeutic Applications & Quantitative Data

**Isorhamnetin 3-O-robinobioside** has demonstrated significant bioactivity in several preclinical models. Its efficacy as an antioxidant, an anti-inflammatory agent, and a cytotoxic agent against cancer cells has been quantitatively assessed.

## Antioxidant & Cytotoxic Activity

In studies using the human chronic myelogenous leukemia cell line (K562), **isorhamnetin 3-O-robinobioside** has shown potent antioxidant and cytotoxic effects.[2] It effectively protects

against H<sub>2</sub>O<sub>2</sub>-induced lipid peroxidation and inhibits oxidation induced by free radical generators.[1][2]

Table 1: Antioxidant and Cytotoxic Activity of **Isorhamnetin 3-O-robinobioside** against K562 Cells

Activity Assessed	Cell Line	Parameter	Value	Reference
Cellular Antioxidant Activity	K562	IC <sub>50</sub>	0.225 mg/mL	[2]
Cytotoxicity	K562	IC <sub>50</sub>	500 µg/mL	[2]
Antigenotoxic Activity (% Inhibition of DNA damage)	K562	% Inhibition @ 800 µg/mL	77.77%	[2]
Antigenotoxic Activity (% Inhibition of DNA damage)	K562	% Inhibition @ 1000 µg/mL	80.55%	[2]

## Anti-inflammatory Activity

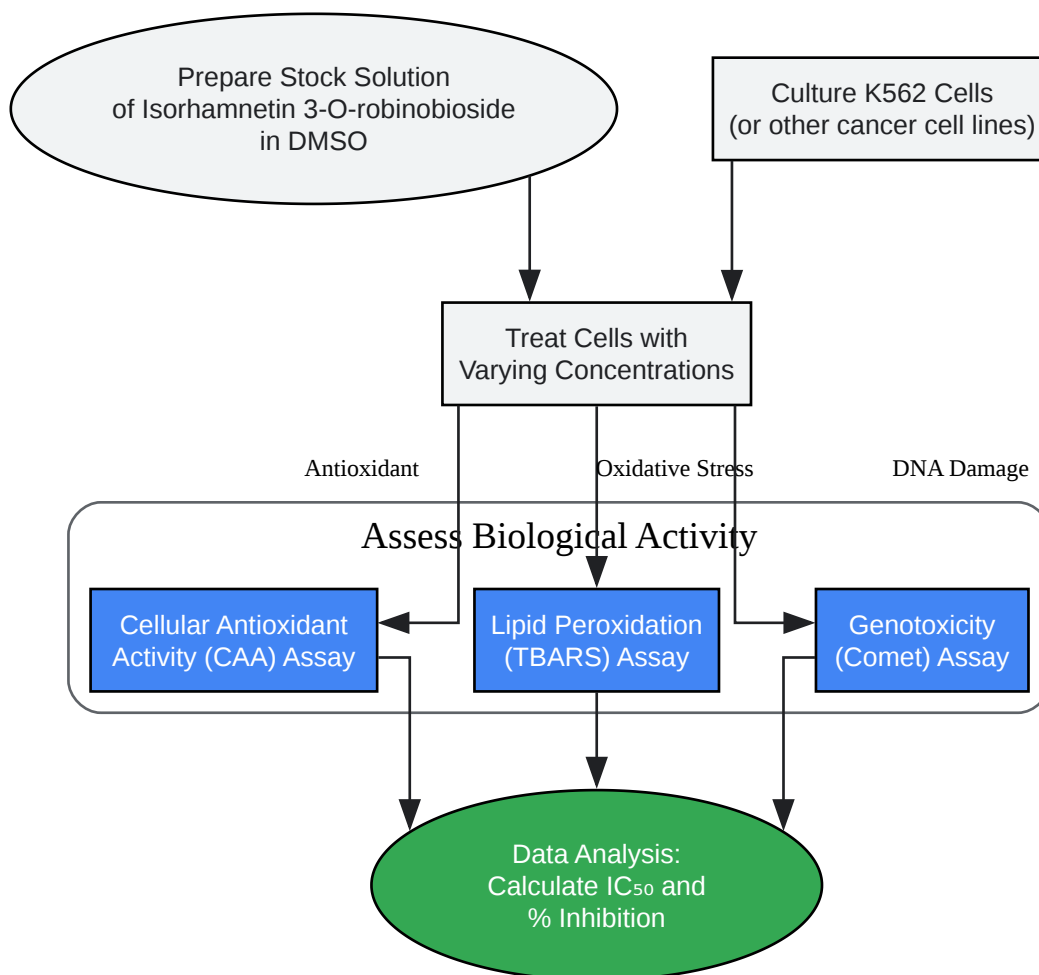
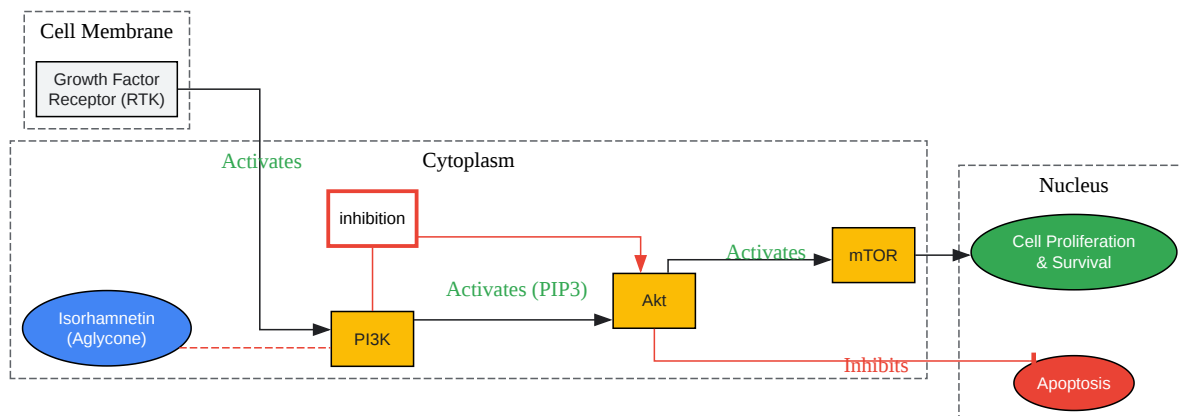
The anti-inflammatory potential of **isorhamnetin 3-O-robinobioside** has been demonstrated in vivo using the croton oil-induced ear edema model in mice, a standard assay for topical anti-inflammatory agents. Its efficacy is comparable to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin.

Table 2: In Vivo Anti-inflammatory Activity of **Isorhamnetin 3-O-robinobioside**

Model	Treatment	Parameter	Value	Reference
Croton Oil-Induced Ear Edema (Mouse)	Isorhamnetin 3-O-robinobioside	% Inhibition of Edema	77.4 ± 5.7%	
Croton Oil-Induced Ear Edema (Mouse)	Indomethacin (Positive Control)	% Inhibition of Edema	69.5 ± 5.3%	

## Putative Mechanism of Action: Inhibition of PI3K/Akt Pathway

While direct mechanistic studies on **isorhamnetin 3-O-robinobioside** are limited, extensive research on its aglycone, isorhamnetin, strongly suggests that its anticancer effects are mediated through the inhibition of key cell survival signaling pathways, such as the PI3K/Akt pathway.[3] It is hypothesized that **isorhamnetin 3-O-robinobioside** may be hydrolyzed to isorhamnetin within the cell, subsequently inhibiting this pathway. The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.



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